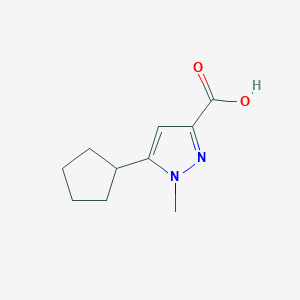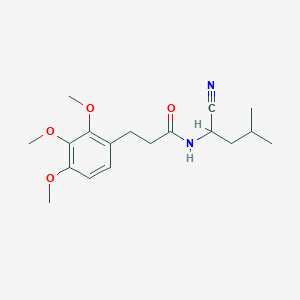
N-(1-cyano-3-methylbutyl)-3-(2,3,4-trimethoxyphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyano-3-methylbutyl)-3-(2,3,4-trimethoxyphenyl)propanamide, also known as CT-3, is a synthetic cannabinoid compound that has gained attention for its potential therapeutic applications. It was first synthesized in the 1970s by Roger Adams and his colleagues at the University of Illinois.
Mechanism of Action
N-(1-cyano-3-methylbutyl)-3-(2,3,4-trimethoxyphenyl)propanamide acts on the endocannabinoid system, which is involved in the regulation of various physiological processes such as pain, inflammation, and immune function. It binds to the CB2 receptor, which is predominantly found in immune cells, and modulates the release of cytokines and other inflammatory mediators.
Biochemical and physiological effects:
Studies have shown that N-(1-cyano-3-methylbutyl)-3-(2,3,4-trimethoxyphenyl)propanamide has anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has also been found to have neuroprotective effects in models of neurodegeneration. N-(1-cyano-3-methylbutyl)-3-(2,3,4-trimethoxyphenyl)propanamide has been shown to reduce intraocular pressure in animal models of glaucoma, which is a major risk factor for blindness.
Advantages and Limitations for Lab Experiments
One advantage of N-(1-cyano-3-methylbutyl)-3-(2,3,4-trimethoxyphenyl)propanamide is that it is a synthetic compound, which allows for greater control over its purity and potency compared to natural cannabinoids. However, one limitation is that its effects may differ from those of natural cannabinoids due to differences in binding affinity and selectivity for the CB2 receptor.
Future Directions
There are several potential future directions for research on N-(1-cyano-3-methylbutyl)-3-(2,3,4-trimethoxyphenyl)propanamide. One area of interest is its potential in the treatment of cancer, as it has been found to have anti-tumor effects in animal models. Another area of interest is its potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's, as it has been found to have neuroprotective effects. Additionally, further studies are needed to determine the optimal dosage and route of administration for N-(1-cyano-3-methylbutyl)-3-(2,3,4-trimethoxyphenyl)propanamide in various therapeutic applications.
Synthesis Methods
The synthesis of N-(1-cyano-3-methylbutyl)-3-(2,3,4-trimethoxyphenyl)propanamide involves the reaction of 2,3,4-trimethoxybenzaldehyde and 1-cyano-3-methylbutane with magnesium bromide in ether. This is followed by the addition of acetic anhydride and the resulting mixture is then heated to yield N-(1-cyano-3-methylbutyl)-3-(2,3,4-trimethoxyphenyl)propanamide.
Scientific Research Applications
N-(1-cyano-3-methylbutyl)-3-(2,3,4-trimethoxyphenyl)propanamide has been found to have potential therapeutic applications in various fields of medicine. It has been studied for its anti-inflammatory, analgesic, and neuroprotective effects. N-(1-cyano-3-methylbutyl)-3-(2,3,4-trimethoxyphenyl)propanamide has also been found to have potential in the treatment of glaucoma, multiple sclerosis, and cancer.
properties
IUPAC Name |
N-(1-cyano-3-methylbutyl)-3-(2,3,4-trimethoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-12(2)10-14(11-19)20-16(21)9-7-13-6-8-15(22-3)18(24-5)17(13)23-4/h6,8,12,14H,7,9-10H2,1-5H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJGOGWKFNCBSTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C#N)NC(=O)CCC1=C(C(=C(C=C1)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-dimethyl-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2636417.png)
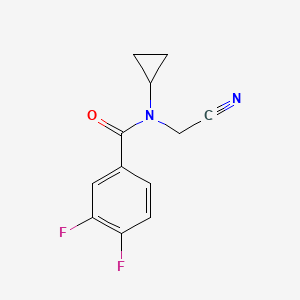
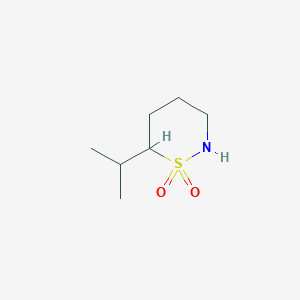
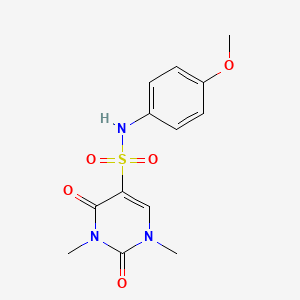
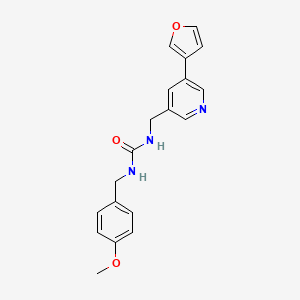
![(3,4-Dimethylphenyl)-[3-(oxolan-3-ylmethoxy)azetidin-1-yl]methanone](/img/structure/B2636425.png)
![N-[1-(3-chloropyridin-4-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2636428.png)

![7-((2-chlorobenzyl)thio)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2636430.png)
![2-(1,3-dioxoisoindol-2-yl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2636431.png)

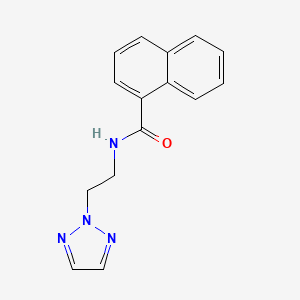
![2-[(3-Isopropylphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2636437.png)
